4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-fluorobenzoate
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Overview
Description
4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-fluorobenzoate is a complex organic compound with a unique structure that combines an indenoquinoline core with a fluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-fluorobenzoate typically involves multi-step reactions. One common method involves the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate in the presence of a heterogeneous CuO supported on a zeolite-Y catalyst. This reaction is carried out in ethanol under reflux conditions, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of a heterogeneous catalyst such as CuO/zeolite-Y is advantageous due to its recyclability and efficiency, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the quinoline core, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the fluorobenzoate moiety.
Scientific Research Applications
4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-fluorobenzoate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may have potential as a bioactive molecule, with research exploring its interactions with biological targets.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-fluorobenzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indenoquinoline Derivatives: Compounds with similar indenoquinoline cores but different substituents.
Fluorobenzoate Derivatives: Compounds with the fluorobenzoate moiety but different core structures.
Uniqueness
4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-fluorobenzoate is unique due to its combination of an indenoquinoline core with a fluorobenzoate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C31H24FNO4 |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
[4-(7,7-dimethyl-9,11-dioxo-6,8,10,10a-tetrahydroindeno[1,2-b]quinolin-10-yl)phenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C31H24FNO4/c1-31(2)15-23-26(24(34)16-31)25(27-28(33-23)21-5-3-4-6-22(21)29(27)35)17-9-13-20(14-10-17)37-30(36)18-7-11-19(32)12-8-18/h3-14,25,27H,15-16H2,1-2H3 |
InChI Key |
JKUITKSAURBJBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)OC(=O)C6=CC=C(C=C6)F)C(=O)C1)C |
Origin of Product |
United States |
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